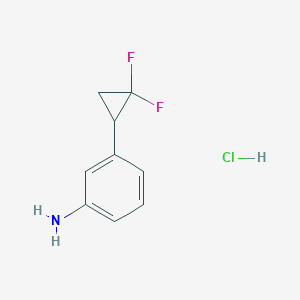
3-(2,2-difluorocyclopropyl)aniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2-difluorocyclopropyl)aniline hydrochloride is a chemical compound with the molecular formula C9H10ClF2N and a molecular weight of 205.63 g/mol.
准备方法
The synthesis of 3-(2,2-difluorocyclopropyl)aniline hydrochloride typically involves the reaction of 2,2-difluorocyclopropylamine with aniline under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
化学反应分析
3-(2,2-difluorocyclopropyl)aniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the aniline group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2,2-difluorocyclopropyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
3-(2,2-difluorocyclopropyl)aniline hydrochloride can be compared with other similar compounds, such as:
3-(2,2-Difluorocyclopropyl)aniline: The parent compound without the hydrochloride salt.
2,2-Difluorocyclopropylamine: A precursor in the synthesis of the target compound.
Aniline derivatives: Other aniline-based compounds with different substituents.
生物活性
3-(2,2-Difluorocyclopropyl)aniline hydrochloride is a fluorinated compound with the molecular formula C9H10ClF2N and a molecular weight of 205.63 g/mol. It is synthesized through the reaction of 2,2-difluorocyclopropylamine with aniline in the presence of hydrochloric acid, resulting in the formation of the hydrochloride salt. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate the activity of certain receptors or enzymes, influencing various cellular processes. Detailed studies are required to elucidate these mechanisms further.
Antiproliferative Activity
Research has indicated that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. For instance, studies on related fluorinated compounds have demonstrated significant inhibition of cell growth in breast, colon, and lung cancer models. The mechanism behind this activity often involves pathways that do not solely rely on traditional targets like dihydrofolate reductase (DHFR), suggesting alternative mechanisms at play .
Antimicrobial Properties
In addition to its anticancer potential, related aniline derivatives have shown promising antimicrobial properties. For example, some studies have reported effective inhibition of bacterial strains such as E. coli and S. aureus, with certain derivatives outperforming standard antibiotics like ciprofloxacin . This suggests that this compound may also possess similar antimicrobial activities.
Structure-Activity Relationship (SAR)
The incorporation of fluorine atoms in organic compounds can significantly alter their biological properties. In the case of anilines, fluorination often enhances lipophilicity and metabolic stability while modulating receptor interactions . This structural modification can lead to improved pharmacokinetic profiles and efficacy against targeted diseases.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antiproliferative Studies : Various derivatives related to this compound have been synthesized and tested for their antiproliferative effects. The highest activity was observed in compounds that maintained a balance between hydrophilicity and lipophilicity due to fluorination .
- Antimicrobial Testing : In comparative studies, certain aniline derivatives exhibited MIC values lower than standard antifungal agents like fluconazole. This highlights the potential for developing new antimicrobial agents based on this scaffold .
- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of fluorinated anilines suggest that modifications can lead to improved oral bioavailability and reduced toxicity profiles compared to non-fluorinated counterparts .
属性
IUPAC Name |
3-(2,2-difluorocyclopropyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-9(11)5-8(9)6-2-1-3-7(12)4-6;/h1-4,8H,5,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHMHPOREHYFDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C2=CC(=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














